molecular formula C8H6BrN3O B8607230 3-(5-Bromopyridin-2-yl)-5-methyl-1,2,4-oxadiazole CAS No. 380380-61-0

3-(5-Bromopyridin-2-yl)-5-methyl-1,2,4-oxadiazole

Cat. No.: B8607230
CAS No.: 380380-61-0
M. Wt: 240.06 g/mol
InChI Key: FJWXIWBINYNRCO-UHFFFAOYSA-N
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Description

3-(5-Bromopyridin-2-yl)-5-methyl-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C8H6BrN3O and its molecular weight is 240.06 g/mol. The purity is usually 95%.
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Properties

CAS No.

380380-61-0

Molecular Formula

C8H6BrN3O

Molecular Weight

240.06 g/mol

IUPAC Name

3-(5-bromopyridin-2-yl)-5-methyl-1,2,4-oxadiazole

InChI

InChI=1S/C8H6BrN3O/c1-5-11-8(12-13-5)7-3-2-6(9)4-10-7/h2-4H,1H3

InChI Key

FJWXIWBINYNRCO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NO1)C2=NC=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 5-bromo-N′-hydroxypicolinimidamide II (0.75 g, 3.50 mmol) in acetic acid (50.0 mL) was added acetic anhydride (0.75 mL, 7.0 mmol) and the resulting reaction mixture was heated to 100° C. for 2 h. After the completion of reaction (TLC monitoring), acetic acid was distilled off, added water (25.0 mL) and extracted with EtOAc (2×50 mL). The combined organics was washed with brine, dried (Na2SO4), filtered and concentrated to obtain the desired product (0.27 g, 45%). MS: 240.01 (M+H)+.
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
0.75 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
45%

Synthesis routes and methods II

Procedure details

In 250 ml of acetic anhydride was dissolved 8.6 g of 2-(imino-N-hydroxyaminomethyl)-5-bromopyridine and the solution was refluxed for one day. After completion of the reaction, the same post-treatment as in Preparation Example. 13 was conducted to give the title compound. 2.8 g.
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One

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